Antide Acetate

Descripción general

Descripción

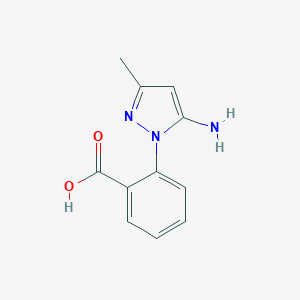

Antide is a synthetic decapeptide that functions as an antagonist to the gonadotropin-releasing hormone (GnRH), with significant implications in reproductive health. It has been identified as having high antiovulatory activity and is known for its negligible histamine release, making it a candidate for further development in clinical medicine . The molecular structure of Antide includes a variety of amino acid derivatives, such as 3-(2-naphthyl)alanine and 3-(4-chlorophenyl)alanine, which contribute to its biological activity .

Synthesis Analysis

The synthesis of Antide involves the strategic assembly of its amino acid components. Thirty-five peptides were synthesized based on the structure of Antide, with variations in positions 5-8 of the peptide chain. One of these variants demonstrated even higher antiovulatory activity than Antide itself, indicating the potential for further optimization of the molecule . The synthesis process is crucial for the scale-up and safety testing required before Antide can be evaluated in experimental primates and potentially in clinical settings .

Molecular Structure Analysis

The conformational behavior of Antide has been extensively studied using 2D-NMR spectroscopy and molecular dynamics calculations. In aqueous solution, Antide adopts a delta-shaped backbone conformation, which is characterized by an irregular turn and the spatial proximity of certain side chains. This conformation is believed to be crucial for receptor recognition and binding affinity . The stability of this conformation in different conditions suggests that the structural rigidity of Antide is a contributing factor to its biological activity .

Chemical Reactions Analysis

While the specific chemical reactions involving Antide are not detailed in the provided papers, the general understanding of peptide chemistry suggests that Antide, like other peptides, would engage in reactions typical of amide bonds. These could include hydrolysis under certain conditions or interactions with receptors through its side chains. The design and synthesis of Antide and its analogs are informed by the desired biological activity, which is a direct result of the molecule's ability to interact with and inhibit GnRH .

Physical and Chemical Properties Analysis

Antide's physical and chemical properties are inferred from its structure and biological activity. As a peptide, it is likely soluble in water and polar organic solvents, which is supported by the use of various solvents in its conformational analysis . Its chemical stability and the presence of specific functional groups contribute to its biological function as a GnRH antagonist. The oral activity of Antide, as well as its duration of action, are significant properties that have been experimentally confirmed, with effective doses identified for inducing antiovulatory effects .

Aplicaciones Científicas De Investigación

Antide (acetate) has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and modification.

Biology: Employed in studies of hormone regulation and receptor binding.

Medicine: Investigated for its potential use in treating hormone-related disorders.

Industry: Utilized in the development of diagnostic assays and therapeutic agents .

Mecanismo De Acción

Antide (acetate) exerts its effects by binding to the gonadotropin-releasing hormone receptor (GnRHR), thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This inhibition disrupts the normal regulation of reproductive hormones, making it a valuable tool for studying hormone-related processes .

Análisis Bioquímico

Biochemical Properties

Antide (Iturelix) interacts with the GNRH receptor, inhibiting the release of gonadotropins such as follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the anterior pituitary gland . This interaction is crucial in regulating reproductive processes.

Cellular Effects

Antide (Iturelix) has been shown to inhibit apoptosis of preovulatory follicle cells in the rat ovary . This suggests that Antide (Iturelix) can influence cell function by impacting cell signaling pathways and gene expression related to apoptosis.

Molecular Mechanism

The molecular mechanism of Antide (Iturelix) involves binding to the GNRH receptor, acting as an antagonist . This binding inhibits the action of GNRH, thereby reducing the release of FSH and LH from the anterior pituitary gland .

Temporal Effects in Laboratory Settings

It is known that Antide (Iturelix) has a long half-life due to its ability to bind reversibly to serum albumin, which increases its resistance to enzymatic degradation .

Dosage Effects in Animal Models

The effects of Antide (Iturelix) in animal models vary with dosage. For instance, in a study involving rats, Antide (Iturelix) was shown to inhibit the apoptosis of preovulatory follicle cells in the rat ovary

Metabolic Pathways

Given its role as a GNRH antagonist, it likely interacts with enzymes and cofactors involved in the synthesis and release of gonadotropins .

Transport and Distribution

Due to its biochemical properties, it is likely that it interacts with transporters or binding proteins that facilitate its movement within the cell .

Subcellular Localization

Given its role as a GNRH antagonist, it is likely that it is localized to areas of the cell involved in the synthesis and release of gonadotropins .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Antide (acetate) is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like HBTU or DIC, and deprotection reagents like TFA .

Industrial Production Methods

Industrial production of Antide (acetate) follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The final product is purified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) and characterized by mass spectrometry and amino acid analysis .

Análisis De Reacciones Químicas

Types of Reactions

Antide (acetate) undergoes various chemical reactions, including:

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Comparación Con Compuestos Similares

Similar Compounds

Cetrorelix: Another GnRH antagonist used in similar research applications.

Ganirelix: A GnRH antagonist with a slightly different amino acid sequence.

Degarelix: A GnRH antagonist used clinically to treat prostate cancer.

Uniqueness

Antide (acetate) is unique due to its high potency and specificity for the GnRHR. Unlike some other GnRH antagonists, it does not induce histamine release, making it a safer option for certain experimental setups .

Propiedades

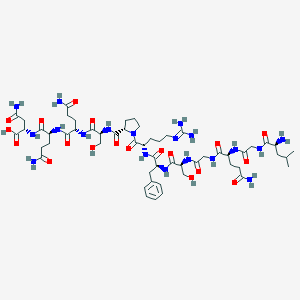

IUPAC Name |

N-[(5R)-5-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-(pyridine-3-carbonylamino)hexanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-6-oxohexyl]pyridine-3-carboxamide;acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C82H108ClN17O14.C2H4O2/c1-50(2)41-65(76(108)95-64(26-11-12-37-88-51(3)4)82(114)100-40-18-27-70(100)81(113)91-52(5)71(84)103)96-75(107)63(25-10-14-39-90-73(105)60-23-17-36-87-48-60)93-74(106)62(24-9-13-38-89-72(104)59-22-16-35-86-47-59)94-80(112)69(49-101)99-79(111)68(45-56-19-15-34-85-46-56)98-78(110)67(43-54-29-32-61(83)33-30-54)97-77(109)66(92-53(6)102)44-55-28-31-57-20-7-8-21-58(57)42-55;1-2(3)4/h7-8,15-17,19-23,28-36,42,46-48,50-52,62-70,88,101H,9-14,18,24-27,37-41,43-45,49H2,1-6H3,(H2,84,103)(H,89,104)(H,90,105)(H,91,113)(H,92,102)(H,93,106)(H,94,112)(H,95,108)(H,96,107)(H,97,109)(H,98,110)(H,99,111);1H3,(H,3,4)/t52-,62+,63-,64+,65+,66-,67-,68-,69+,70+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHBDDEILKDGLGU-OHURHHEJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCCNC(=O)C2=CN=CC=C2)NC(=O)C(CCCCNC(=O)C3=CN=CC=C3)NC(=O)C(CO)NC(=O)C(CC4=CN=CC=C4)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCCNC(=O)C2=CN=CC=C2)NC(=O)[C@H](CCCCNC(=O)C3=CN=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@@H](CC4=CN=CC=C4)NC(=O)[C@@H](CC5=CC=C(C=C5)Cl)NC(=O)[C@@H](CC6=CC7=CC=CC=C7C=C6)NC(=O)C.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C84H112ClN17O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1651.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112568-12-4 | |

| Record name | Antide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

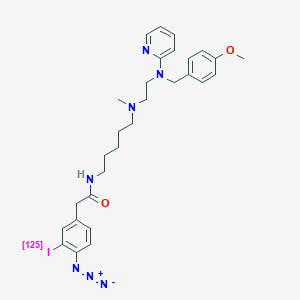

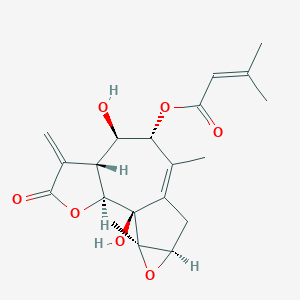

![((3aR,4R,6aS)-5-Benzyl-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl)methanol](/img/structure/B53420.png)